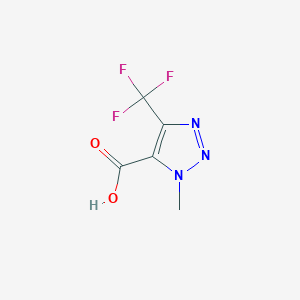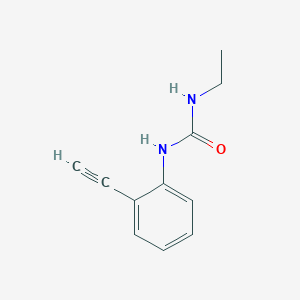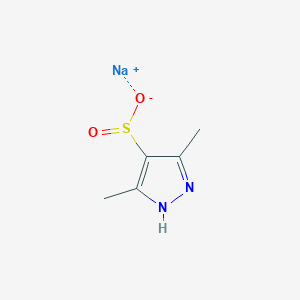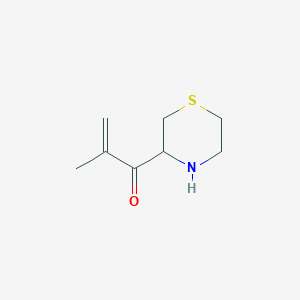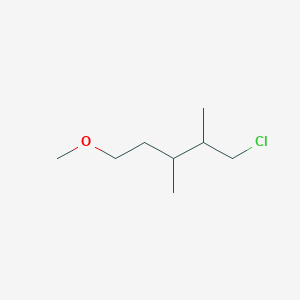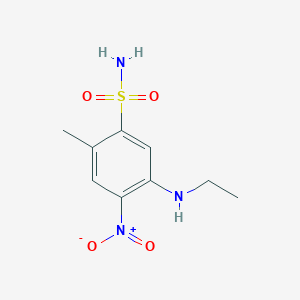![molecular formula C12H19N3O2 B13178361 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine CAS No. 923215-72-9](/img/structure/B13178361.png)
1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxazole ring and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Assembly: The final step involves coupling the oxazole and piperazine fragments through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring and piperazine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of piperazine.
3-(dimethyl-1,2-oxazol-4-yl)-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of piperazine.
Uniqueness
3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of the oxazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
923215-72-9 |
|---|---|
Formule moléculaire |
C12H19N3O2 |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3 |
Clé InChI |
NIMHGHQOIMIEQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CCC(=O)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
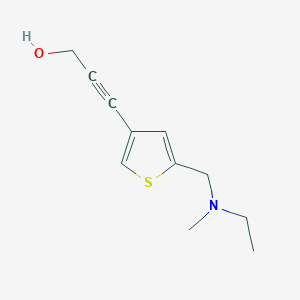
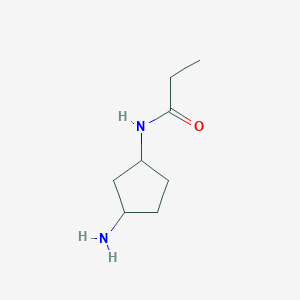
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

